molecular formula C31H42N2O7 B12720055 1H-1,3-Diazepine-1,3(2H)-dihexanoic acid, tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 152928-75-1

1H-1,3-Diazepine-1,3(2H)-dihexanoic acid, tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No.: B12720055
CAS No.: 152928-75-1
M. Wt: 554.7 g/mol
InChI Key: XGEGDSLAQZJGCW-HHGOQMMWSA-N
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Description

1H-1,3-Diazepine-1,3(2H)-dihexanoic acid, tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with a unique structure that includes a diazepine ring, multiple hydroxyl groups, and phenylmethyl substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Specific synthetic routes and reaction conditions are detailed in various chemical literature sources . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-1,3-Diazepine-1,3(2H)-dihexanoic acid, tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play a crucial role in these interactions, potentially leading to inhibition or activation of biological pathways. Detailed studies on the molecular targets and pathways involved are ongoing and are crucial for understanding its full potential .

Comparison with Similar Compounds

Similar compounds to 1H-1,3-Diazepine-1,3(2H)-dihexanoic acid, tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)- include other diazepine derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their biological activity and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications .

Properties

CAS No.

152928-75-1

Molecular Formula

C31H42N2O7

Molecular Weight

554.7 g/mol

IUPAC Name

6-[(4R,5S,6S,7R)-4,7-dibenzyl-3-(5-carboxypentyl)-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]hexanoic acid

InChI

InChI=1S/C31H42N2O7/c34-27(35)17-9-3-11-19-32-25(21-23-13-5-1-6-14-23)29(38)30(39)26(22-24-15-7-2-8-16-24)33(31(32)40)20-12-4-10-18-28(36)37/h1-2,5-8,13-16,25-26,29-30,38-39H,3-4,9-12,17-22H2,(H,34,35)(H,36,37)/t25-,26-,29+,30+/m1/s1

InChI Key

XGEGDSLAQZJGCW-HHGOQMMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CCCCCC(=O)O)CCCCCC(=O)O)CC3=CC=CC=C3)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CCCCCC(=O)O)CCCCCC(=O)O)CC3=CC=CC=C3)O)O

Origin of Product

United States

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